molecular formula C19H14N2OS B5418514 4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone

4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone

Cat. No. B5418514
M. Wt: 318.4 g/mol
InChI Key: MPUWZPYSCVGIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone, also known as NSC23925, is a small molecule compound that has been widely used in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit cancer cell growth, and it has also been shown to have anti-inflammatory and neuroprotective effects. In

Mechanism of Action

4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone works by inhibiting the activity of a protein called nucleolin, which is involved in various cellular processes, including DNA replication and transcription. Nucleolin is overexpressed in many cancer cells, and its inhibition by this compound leads to the induction of apoptosis in these cells. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of a signaling pathway called NF-κB, which is involved in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of pro-inflammatory cytokine production, and neuroprotection. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone has several advantages for lab experiments, including its high potency and specificity for nucleolin inhibition. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, this compound also has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone, including its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. It may also be useful in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, which are characterized by inflammation and oxidative stress. Further studies are needed to investigate the optimal dosing and administration of this compound, as well as its potential side effects and toxicity. Overall, this compound shows great promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.

Synthesis Methods

4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. The resulting compound is then reacted with sodium sulfide to form 8-quinolinylthiol, which is then reacted with formaldehyde to form this compound. The final product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical process for preventing cancer growth and progression.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This compound has also been shown to protect neurons from damage caused by oxidative stress, which is a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(quinolin-8-ylsulfanylmethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-18-11-14(15-7-1-2-8-16(15)21-18)12-23-17-9-3-5-13-6-4-10-20-19(13)17/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUWZPYSCVGIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CSC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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